2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
“2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with the molecular formula C6H8ClN3OS . It has a molecular weight of 205.67 g/mol . The IUPAC name for this compound is 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide .
Synthesis Analysis
The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, which includes “2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide”, has been reported . The structures of these new compounds were elucidated by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data .Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a chloroacetamide group .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 83.1 Ų . The compound has a rotatable bond count of 3 .Scientific Research Applications
Synthesis and Chemical Properties
- Novel derivatives of 1,3,4-thiadiazol-2-yl acetamide, including compounds related to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were synthesized using carbodiimide condensation catalysis, showcasing a convenient method for preparing such compounds with confirmed structures through various analyses (Yu et al., 2014).
- The synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a substituent of 1,3,4-thiadiazole, including structures related to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, was reported, indicating potential antifungal and insecticidal activities (Bing-se, 2013).
Pharmacological Potential
- Certain 1,3,4-thiadiazole derivatives, structurally related to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were designed and synthesized, showing potential as anti-inflammatory and analgesic agents. These compounds demonstrated significant in vitro activities and were evaluated for their molecular mechanism of action against COX-2 enzyme (Shkair et al., 2016).
- A study on the synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles, including compounds structurally similar to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, revealed their potential anticancer activities. The compounds were tested against various cancer cell lines, with some showing promising cytotoxic activities (Hamama et al., 2013).
Antitrypanosomal and Antifungal Activities
- Compounds containing 1,3,4-thiadiazole moieties, similar to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, displayed antitrypanosomal potency in vitro. This indicates the potential use of such compounds in treating diseases caused by Trypanosoma brucei gambiense (Lelyukh et al., 2023).
- In the context of agriculture, certain 1,3,4-thiadiazole derivatives, structurally related to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were synthesized and found to have fungicidal activity against rice sheath blight, highlighting their potential application in agricultural pest control (Chen et al., 2000).
Future Directions
properties
IUPAC Name |
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c1-2-5-9-10-6(12-5)8-4(11)3-7/h2-3H2,1H3,(H,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCHYYJDLIXCPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342452 |
Source
|
Record name | 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
CAS RN |
21521-90-4 |
Source
|
Record name | 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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